molecular formula C15H27NO5 B13556987 Di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate

Di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B13556987
M. Wt: 301.38 g/mol
InChI Key: FVNKEDLNEXPBPC-UHFFFAOYSA-N
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Description

1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate is an organic compound that features a piperidine ring substituted with tert-butyl groups and a hydroxyl group

Preparation Methods

The synthesis of 1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of solvents such as methanol or hexane and may require specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s behavior in various chemical and biological contexts .

Comparison with Similar Compounds

Similar compounds to 1,3-di-tert-butyl 3-hydroxypiperidine-1,3-dicarboxylate include 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate and 1-tert-butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate. These compounds share structural similarities but differ in the specific substituents on the piperidine ring.

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

ditert-butyl 3-hydroxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C15H27NO5/c1-13(2,3)20-11(17)15(19)8-7-9-16(10-15)12(18)21-14(4,5)6/h19H,7-10H2,1-6H3

InChI Key

FVNKEDLNEXPBPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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